molecular formula C27H51N9O6 B12378819 Ac-Gly-Val-Nle-Arg-Ile-NH2

Ac-Gly-Val-Nle-Arg-Ile-NH2

Cat. No.: B12378819
M. Wt: 597.8 g/mol
InChI Key: HFTWJOGNIDLGNZ-ITJSPEIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Gly-Val-Nle-Arg-Ile-NH2, also known as PTD2, is a peptide composed of five amino acids: glycine, valine, norleucine, arginine, and isoleucine. This compound is a potent and selective inhibitor of WHSC1, a histone methyltransferase enzyme. WHSC1 is involved in the regulation of gene expression through histone modification, making PTD2 a valuable tool in epigenetic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Gly-Val-Nle-Arg-Ile-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, valine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for norleucine, arginine, and isoleucine.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ac-Gly-Val-Nle-Arg-Ile-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ac-Gly-Val-Nle-Arg-Ile-NH2 has a wide range of applications in scientific research:

Mechanism of Action

Ac-Gly-Val-Nle-Arg-Ile-NH2 exerts its effects by inhibiting the activity of WHSC1. WHSC1 is a histone methyltransferase that adds methyl groups to histone proteins, leading to changes in gene expression. By binding to WHSC1, this compound prevents the enzyme from modifying histones, thereby altering gene expression patterns. This inhibition can affect various cellular pathways and processes, including cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high selectivity and potency as a WHSC1 inhibitor. Its specific amino acid sequence and structural features confer micromolar affinity towards WHSC1, making it a valuable tool for studying the enzyme’s role in gene regulation and potential therapeutic applications .

Properties

Molecular Formula

C27H51N9O6

Molecular Weight

597.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C27H51N9O6/c1-7-9-11-18(34-26(42)21(15(3)4)35-20(38)14-32-17(6)37)24(40)33-19(12-10-13-31-27(29)30)25(41)36-22(23(28)39)16(5)8-2/h15-16,18-19,21-22H,7-14H2,1-6H3,(H2,28,39)(H,32,37)(H,33,40)(H,34,42)(H,35,38)(H,36,41)(H4,29,30,31)/t16-,18-,19-,21-,22-/m0/s1

InChI Key

HFTWJOGNIDLGNZ-ITJSPEIASA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)C

Origin of Product

United States

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